molecular formula C7H9N5O B11072325 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one

3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one

Cat. No.: B11072325
M. Wt: 179.18 g/mol
InChI Key: REZXFQGPXQJVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds have the general formula HN®R’ where R is an alkyl group and R’ is an aryl group . This compound is characterized by its unique structure, which includes a tetrazole ring attached to a cyclohexenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 5-aminotetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups attached to the tetrazole ring.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing it from catalyzing the hydrolysis of beta-lactam antibiotics.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one apart from similar compounds is its specific structure, which combines a tetrazole ring with a cyclohexenone moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C7H9N5O/c13-6-3-1-2-5(4-6)8-7-9-11-12-10-7/h4H,1-3H2,(H2,8,9,10,11,12)

InChI Key

REZXFQGPXQJVJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.